molecular formula C12H15ClN2O2S B14500561 1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 62981-29-7

1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14500561
CAS No.: 62981-29-7
M. Wt: 286.78 g/mol
InChI Key: SBBMXJIROHYHCC-UHFFFAOYSA-N
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Description

1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound with a complex structure It is characterized by the presence of an ethenyl group, a methylbenzene sulfonyl group, and a dihydroimidazolium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a vinylation reaction, often using acetylene or its derivatives.

    Quaternization: The final step involves the quaternization of the imidazole ring with an alkyl halide, such as methyl chloride, to form the imidazolium chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form the corresponding alkane derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alkanes.

Scientific Research Applications

1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazolium-based ionic liquids.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ethenyl group can participate in covalent bonding with nucleophilic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazole: Lacks the chloride ion, which can affect its solubility and reactivity.

    1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-imidazolium chloride: Lacks the dihydro component, which can influence its stability and reactivity.

Uniqueness

1-Ethenyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the ethenyl group allows for further functionalization, while the sulfonyl group provides strong electron-withdrawing effects, enhancing its reactivity in various chemical reactions.

Properties

CAS No.

62981-29-7

Molecular Formula

C12H15ClN2O2S

Molecular Weight

286.78 g/mol

IUPAC Name

1-ethenyl-3-(4-methylphenyl)sulfonyl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C12H14N2O2S.ClH/c1-3-13-8-9-14(10-13)17(15,16)12-6-4-11(2)5-7-12;/h3-9H,1,10H2,2H3;1H

InChI Key

SBBMXJIROHYHCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C[NH+](C=C2)C=C.[Cl-]

Origin of Product

United States

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